molecular formula C8H16N4S B11052777 N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine

N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine

Cat. No.: B11052777
M. Wt: 200.31 g/mol
InChI Key: KWGJRPVLGSHRMR-UHFFFAOYSA-N
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Description

N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE typically involves the reaction of 4-amino-1,2,3-thiadiazole with diisopropylamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale synthesis using automated reactors. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study these activities to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as pharmaceuticals. Their biological activities make them candidates for drug development.

Industry

In the industrial sector, the compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,3-thiadiazole: A simpler analog without the diisopropylamine group.

    N-(4-Amino-1,2,3-thiadiazol-5-yl)-N-methylamine: A similar compound with a methyl group instead of diisopropylamine.

Uniqueness

N-(4-AMINO-1,2,3-THIADIAZOL-5-YL)-N,N-DIISOPROPYLAMINE is unique due to the presence of the diisopropylamine group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with biological targets compared to its simpler analogs.

Properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

5-N,5-N-di(propan-2-yl)thiadiazole-4,5-diamine

InChI

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-7(9)10-11-13-8/h5-6H,9H2,1-4H3

InChI Key

KWGJRPVLGSHRMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(N=NS1)N)C(C)C

Origin of Product

United States

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